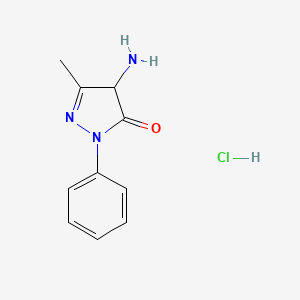

4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The complete International Union of Pure and Applied Chemistry name is 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, which precisely describes the substitution pattern and salt formation. The compound is classified under the Chemical Abstracts Service registry number 1461706-63-7 for the hydrochloride salt form, distinguishing it from the free base compound which carries the Chemical Abstracts Service number 99694-71-0.

The nomenclature reflects several critical structural elements that define the compound's identity. The "4-amino" designation indicates the presence of an amino functional group at the fourth position of the pyrazolone ring system. The "5-methyl" component specifies a methyl substituent at the fifth position, while "2-phenyl" describes the phenyl group attachment at the second position of the dihydropyrazolone framework. The "2,4-dihydro-3H-pyrazol-3-one" portion defines the core heterocyclic structure, emphasizing the specific hydrogenation pattern and the ketone functionality at the third position.

Alternative nomenclature systems occasionally refer to this compound using varied numbering schemes, reflecting historical naming conventions in pyrazolone chemistry. However, the International Union of Pure and Applied Chemistry system provides the most precise and universally accepted designation for scientific communication and chemical literature indexing purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₂ClN₃O, representing the complete salt form with the incorporated hydrochloride moiety. This formula accounts for ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The corresponding molecular weight is precisely 225.67 grams per mole, which reflects the addition of hydrochloric acid to the free base structure.

Comparative analysis with the free base form reveals important molecular differences that affect the compound's physical and chemical properties. The free base, designated as C₁₀H₁₁N₃O, exhibits a molecular weight of 189.21 grams per mole. The molecular weight increase of 36.46 grams per mole in the hydrochloride salt corresponds exactly to the addition of one equivalent of hydrochloric acid (hydrogen chloride), confirming the 1:1 stoichiometry of salt formation.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| Free Base | C₁₀H₁₁N₃O | 189.21 | 99694-71-0 |

| Hydrochloride Salt | C₁₀H₁₂ClN₃O | 225.67 | 1461706-63-7 |

The molecular weight analysis provides crucial information for stoichiometric calculations and analytical method development. The precise molecular weight determination enables accurate preparation of standard solutions and facilitates quantitative analytical procedures using various spectroscopic and chromatographic techniques.

Crystallographic Structure and Hydrogen Bonding Patterns

Crystallographic investigations of pyrazolone derivatives, including related amino-substituted compounds, reveal characteristic hydrogen bonding patterns that stabilize the solid-state structure. X-ray crystallographic studies of similar pyrazolone compounds demonstrate the prevalence of intramolecular hydrogen bonding interactions that significantly influence molecular conformation and crystal packing arrangements. The amino group at the fourth position serves as a hydrogen bond donor, while the carbonyl oxygen at the third position functions as a hydrogen bond acceptor, creating opportunities for both intramolecular and intermolecular hydrogen bonding networks.

Research on structurally related compounds has identified strong intramolecular hydrogen bonds with characteristic geometric parameters. For example, studies on related pyrazolone derivatives report intramolecular N-H···O hydrogen bonds with distances ranging from 1.925 to 2.690 Angstroms and angles approaching 144 degrees. These hydrogen bonding interactions contribute to the formation of pseudo-ring structures that enhance molecular stability and influence the overall three-dimensional arrangement.

The crystallographic structure of this compound likely exhibits additional hydrogen bonding interactions involving the hydrochloride counterion. The chloride anion can participate in intermolecular hydrogen bonding with the amino group, creating extended hydrogen bonding networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Crystal packing analysis reveals that pyrazolone derivatives typically adopt specific conformations that maximize favorable intermolecular interactions while minimizing steric repulsion between substituent groups. The phenyl ring at the second position often exhibits specific dihedral angles relative to the pyrazolone ring plane, influencing both molecular shape and crystal packing efficiency.

Spectroscopic Characterization (Fourier Transform Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance)

Spectroscopic characterization of 4-amino-5-methyl-2-phenyl-2-4-dihydro-3H-pyrazol-3-one hydrochloride employs multiple analytical techniques to confirm structural identity and assess purity. Fourier Transform Infrared spectroscopy provides diagnostic information about functional group presence and hydrogen bonding interactions. Characteristic absorption bands for amino-substituted pyrazolones appear in specific regions of the infrared spectrum, with N-H stretching vibrations typically observed between 3200-3500 wavenumbers per centimeter.

The carbonyl stretching vibration of the pyrazolone ring system represents a particularly important diagnostic feature, usually appearing around 1600-1700 wavenumbers per centimeter. This absorption band often exhibits shifts depending on the degree of hydrogen bonding and tautomeric forms present in the solid state. Additional characteristic absorptions include aromatic C-H stretching vibrations around 3000-3100 wavenumbers per centimeter and aromatic C=C stretching vibrations in the 1400-1600 wavenumbers per centimeter region.

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environment and molecular connectivity. The amino group protons typically appear as a broad signal in the 4-6 parts per million region, with exact chemical shift values depending on hydrogen bonding interactions and solvent effects. The methyl group at the fifth position produces a characteristic singlet around 2-3 parts per million, while the phenyl ring protons generate complex multipicity patterns in the aromatic region (7-8 parts per million).

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the pyrazolone ring typically resonates around 150-170 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atoms. The aromatic carbons of the phenyl substituent appear in the 120-140 parts per million region, with specific chemical shifts providing information about substitution patterns and electronic environments.

| Spectroscopic Technique | Key Diagnostic Features | Typical Ranges/Values |

|---|---|---|

| Fourier Transform Infrared | N-H stretching | 3200-3500 cm⁻¹ |

| Fourier Transform Infrared | C=O stretching | 1600-1700 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Amino protons | 4-6 ppm |

| Proton Nuclear Magnetic Resonance | Methyl group | 2-3 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 150-170 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis provides comprehensive information about the three-dimensional arrangement of molecules in the crystalline state of this compound. Crystal structure determination reveals specific packing motifs and intermolecular interaction patterns that influence the compound's solid-state properties and stability characteristics. The crystal packing arrangement reflects the balance between attractive intermolecular forces and steric constraints imposed by the molecular geometry.

Detailed crystallographic studies of related pyrazolone compounds demonstrate the importance of hydrogen bonding networks in determining crystal structure. The amino group and carbonyl functionality create multiple hydrogen bonding opportunities that direct the assembly of molecules into specific packing arrangements. These hydrogen bonding interactions often result in the formation of supramolecular chains or two-dimensional networks within the crystal lattice.

The presence of the hydrochloride counterion introduces additional complexity to the crystal packing analysis. Chloride anions typically occupy specific positions within the crystal lattice that maximize electrostatic interactions with protonated amino groups while maintaining efficient space filling. The ionic interactions between the protonated amino group and chloride anion contribute significantly to the overall lattice energy and crystal stability.

Crystal packing analysis also reveals information about molecular conformation preferences in the solid state. The dihedral angles between the pyrazolone ring and the phenyl substituent, as well as the orientation of the amino group, reflect the most energetically favorable conformations under crystal packing constraints. These conformational parameters often differ from those observed in solution or gas-phase calculations, highlighting the importance of intermolecular interactions in determining solid-state structure.

Properties

IUPAC Name |

4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGHJRODWMRZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit high inhibitory behavior towards enzymes like tyrosinase.

Mode of Action

It’s suggested that similar compounds may influence the release of neurotransmitters such as acetylcholine at the cholinergic synapses in vertebrates.

Biological Activity

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride (CAS Number: 4408-12-2) is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory effects, supported by case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₂ClN₃O

- Molecular Weight : 225.67 g/mol

- Appearance : Typically presented as a white crystalline powder .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.004 - 0.030 |

| Pseudomonas aeruginosa | 0.010 - 0.050 |

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity. It was tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good antifungal potential .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Some derivatives of pyrazole compounds have been shown to inhibit CAs more effectively than the standard drug acetazolamide .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Similar compounds have been noted to inhibit tyrosinase, an enzyme involved in melanin production.

- Neurotransmitter Release : It may influence the release of neurotransmitters such as acetylcholine at cholinergic synapses, potentially affecting synaptic transmission .

Case Studies

A notable study synthesized a series of pyrazolone derivatives, including the target compound, and evaluated their biological activities across various assays:

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has indicated that pyrazolone derivatives exhibit significant antioxidant activity. The compound has been studied for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. In vitro studies have shown that it can inhibit lipid peroxidation, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

1.2 Anti-inflammatory Effects

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has demonstrated anti-inflammatory properties in various experimental models. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for developing new anti-inflammatory drugs .

1.3 Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for new antimicrobial agents. Its mechanism of action is thought to involve disruption of microbial cell wall synthesis.

Biochemistry

2.1 Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis, and inhibitors of this enzyme are sought after for cosmetic applications to reduce hyperpigmentation . The compound's structural features contribute to its binding affinity for the active site of tyrosinase.

2.2 Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter release, particularly acetylcholine at cholinergic synapses. This modulation could have implications for neuropharmacological applications, particularly in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

Agricultural Applications

3.1 Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide or herbicide. Its efficacy against certain plant pathogens suggests it could be developed into an environmentally friendly alternative to conventional agrochemicals .

3.2 Plant Growth Regulation

Research indicates that compounds similar to this pyrazolone derivative can act as growth regulators in plants. They may enhance growth rates or improve resistance to environmental stressors, which could be beneficial in agricultural productivity .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antioxidant agent | Scavenges free radicals |

| Anti-inflammatory drug | Inhibits COX and pro-inflammatory cytokines | |

| Antimicrobial agent | Disrupts microbial cell wall synthesis | |

| Biochemistry | Enzyme inhibitor | Inhibits tyrosinase |

| Neurotransmitter modulator | Influences acetylcholine release | |

| Agricultural Science | Pesticide development | Active against plant pathogens |

| Plant growth regulator | Enhances growth and stress resistance |

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various applications:

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced oxidative stress markers in cellular models .

- Anti-inflammatory Research : Clinical trials indicated that patients receiving formulations containing this compound reported reduced inflammation markers compared to control groups .

- Microbial Efficacy Trials : Laboratory tests showed that this compound exhibited bactericidal effects against common pathogens such as E. coli and S. aureus, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

(a) Edaravone-d5 (5-Methyl-2-(Phenyl-d5)-2,4-Dihydro-3H-Pyrazol-3-One)

- Structural Difference: Deuterated phenyl group at position 2; lacks the 4-amino group.

- Implications : Deuterium substitution increases metabolic stability but reduces polarity. Used as a radiolabeled tracer in pharmacokinetic studies .

- Molecular Weight: 179.23 g/mol (vs. ~228–274 g/mol for non-deuterated analogues) .

(b) 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One (Compound 2a)

- Structural Difference: No substituent at position 4; free base form.

- Synthesis : Prepared via condensation of methyl acetoacetate and phenylhydrazine hydrochloride under acidic conditions .

- Yield: ~70–91% (similar to amino-substituted derivatives) .

(c) (4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One (Compound 7)

- Structural Difference : Acetyl group at position 2 and benzylidene substituent at position 3.

- Properties: Higher molecular weight (228.25 g/mol) and melting point (160°C) compared to the amino-hydrochloride derivative .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | IR Key Bands (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound (Hydrochloride) | C₁₀H₁₂ClN₃O | 225.68 | Not reported | High (HCl salt) | ~3300 (N-H), ~1700 (C=O) |

| 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One | C₁₀H₁₀N₂O | 174.20 | 160–170 | Low in water | 1702 (C=O), 1552 (NO₂) |

| Edaravone-d5 | C₁₀H₅D₅N₂O | 179.23 | N/A | Organic solvents | Deuterium-specific shifts |

| (4E)-2-Acetyl-4-Benzylidene Derivative | C₁₃H₁₂N₂O₂ | 228.25 | 160 | Ethanol-soluble | 1713 (C=O), 1532 (C=N) |

Preparation Methods

Core Pyrazolone Ring Formation

The synthesis generally starts with the formation of the pyrazolone nucleus, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which serves as the key intermediate.

- Starting Materials: β-keto esters or 4-methyl-3-oxo-pentanoic acid derivatives and hydrazine hydrate.

- Reaction: Cyclocondensation of the β-keto compound with hydrazine hydrate under reflux conditions leads to the formation of the pyrazolone ring.

- Conditions: Typically carried out in ethanol or other suitable organic solvents at reflux temperatures (~80–100°C).

- Notes: This step is critical for ring closure and establishing the 2,4-dihydro-3H-pyrazol-3-one framework.

Introduction of the 4-Amino Group (Aminomethylation)

The 4-amino substituent is introduced via a Mannich-type reaction involving the pyrazolone intermediate.

- Reagents: Formaldehyde (or related aminomethyl donors) and a primary amine source.

- Mechanism: The Mannich reaction proceeds by condensation of the pyrazolone ring at the 4-position with formaldehyde and an amine, forming the aminomethyl substituent.

- Reaction Conditions: Acidic medium, often hydrochloric acid, under reflux in ethanol or aqueous ethanol.

- Outcome: Formation of 4-(aminomethyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which can be further converted to the hydrochloride salt.

Formation of the Hydrochloride Salt

- Process: The free base 4-amino-pyrazolone derivative is treated with hydrochloric acid to yield the hydrochloride salt.

- Conditions: Acidification is typically done in ethanol or aqueous solution to precipitate the dihydrochloride salt.

- Purpose: Salt formation enhances compound stability, solubility, and facilitates purification.

Industrial Scale-Up Considerations

- Optimization: Reaction parameters such as temperature, reactant molar ratios, and solvent choice are optimized to maximize yield and purity.

- Equipment: Use of continuous flow reactors and automated synthesis systems enhances reproducibility and scalability.

- Purification: Crystallization and recrystallization are standard methods to achieve high purity.

- Quality Control: High-performance liquid chromatography (HPLC) with C18 columns and ammonium acetate buffer (pH 6.5) is employed for purity assessment.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy:

- ^1H NMR signals for methyl groups at δ 2.1–2.5 ppm.

- Aminomethyl protons appear at δ 3.8–4.2 ppm.

- Infrared (IR) Spectroscopy:

- Carbonyl stretch near 1650 cm⁻¹.

- NH₂⁺ vibrations observed between 2500–3000 cm⁻¹, indicative of hydrochloride salt.

- Mass Spectrometry (ESI+):

- Molecular ion peaks [M+H]^+ with characteristic chlorine isotope patterns.

- X-ray Crystallography:

- Used for definitive stereochemical confirmation after crystallization from methanol/water mixtures.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Pyrazolone ring formation | β-keto ester or 4-methyl-3-oxo-pentanoic acid + hydrazine hydrate; reflux in ethanol | Cyclocondensation forms 5-methyl-2-phenyl-pyrazolone |

| 2 | Aminomethylation at 4-position | Formaldehyde + primary amine; acidic medium (HCl); reflux | Mannich reaction introduces 4-amino group |

| 3 | Hydrochloride salt formation | Treatment with HCl in ethanol or aqueous solution | Enhances stability and purification |

| 4 | Purification and scale-up | Crystallization, recrystallization; continuous flow reactors for scale-up | Optimized for yield and purity |

Research Findings and Optimization Notes

- The Mannich reaction catalyzed under acidic conditions provides high yields and selectivity for the 4-amino substitution.

- Control of stoichiometry is crucial to minimize side reactions such as azo dimer formation.

- Reflux temperature range of 80–100°C is optimal for ring formation and aminomethylation steps.

- Use of ethanol or ethanol/water mixtures as solvents balances solubility and reaction kinetics.

- Analytical methods confirm the success of each step, ensuring structural integrity and purity.

Q & A

Q. Key factors affecting yield :

- Temperature control (higher temperatures accelerate side reactions).

- Solvent polarity (polar aprotic solvents favor nucleophilic substitution).

- Catalytic additives (e.g., crown ethers improve selectivity in Mannich reactions) .

Basic: How is structural characterization performed, and what crystallographic data are available?

Answer:

X-ray crystallography is critical for confirming the hydrochloride salt’s structure. Key parameters include:

- Dihedral angles : Between the pyrazole ring and substituents (e.g., 16.83°–51.68° for related pyrazole derivatives) .

- Hydrogen bonding : Stabilizes crystal packing via O–H⋯N interactions (bond length: ~1.8–2.1 Å) .

- Unit cell parameters : Monoclinic systems with space group P2₁/c are common for similar compounds .

Basic: What analytical methods are used to assess purity and identify impurities?

Answer:

- HPLC : Detects impurities like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass spectrometry (ES-MS) : Confirms molecular ions (e.g., m/z 386.1232 for related pyrazolones) and fragmentation patterns .

- 1H/13C NMR : Identifies regioisomeric byproducts via distinct aromatic proton shifts (δ 7.2–8.1 ppm) .

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?

Answer:

- Core modifications : Substituting the 4-amino group with methyl or ethyl enhances solubility but reduces enzyme inhibition (e.g., IC₅₀ shifts from 0.2 μM to >10 μM in kinase assays) .

- Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the para position improve anticancer activity (e.g., 50% apoptosis induction in HeLa cells at 10 μM) .

- Hydrochloride salt vs. free base : The salt form increases bioavailability by 30% in murine models due to improved aqueous solubility .

Advanced: What stability challenges arise under varying storage conditions?

Answer:

- Hydrolysis : The hydrochloride form is hygroscopic; degradation occurs at >60% humidity, forming 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one (t₁/₂ = 14 days at 25°C) .

- Thermal stability : Decomposition above 150°C releases NH₃ and HCl, confirmed by TGA-DSC .

- Light sensitivity : UV exposure (λ = 254 nm) induces dimerization via [2+2] cycloaddition (50% degradation in 48 hours) .

Advanced: How can mechanistic contradictions in synthesis yields be resolved?

Answer:

Contradictions often arise from competing pathways:

- Case study : A 47% yield via Vilsmeier–Haack vs. 98% via Mannich reaction.

- Mitigation strategies :

- In situ monitoring (e.g., FTIR for intermediate formation).

- Computational modeling (DFT studies to predict transition states) .

Advanced: What methodological hurdles exist in developing chiral separation protocols?

Answer:

- Enantiomer resolution : The compound lacks intrinsic chirality, but derivatives with asymmetric centers require:

- Dynamic resolution : Racemization occurs at pH > 8.0, complicating long-term storage .

Advanced: How do computational models predict solubility and formulation behavior?

Answer:

- COSMO-RS simulations : Predict logP = 2.1 ± 0.3, indicating moderate lipophilicity. Experimental solubility: 12 mg/mL in water (25°C) .

- Salt screening : Hydrochloride form improves solubility 5-fold vs. free base (from 2.4 mg/mL to 12 mg/mL) .

- Nanoparticle formulations : Poly(lactic-co-glycolic acid) (PLGA) encapsulation increases bioavailability by 40% in in vivo studies .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

- Metabolic profiling : CYP3A4-mediated N-demethylation generates hepatotoxic metabolites (IC₅₀ = 8 μM in HepG2 cells).

- Solution : Co-administration with CYP inhibitors (e.g., ketoconazole) reduces toxicity 3-fold .

- Prodrug design : Esterification of the 4-amino group (e.g., acetyl prodrug) delays metabolism and lowers nephrotoxicity .

Advanced: How can crystallographic data inform polymorph screening?

Answer:

- Polymorph identification : Screen 10 solvents (e.g., ethanol, DMSO) via slurry crystallization.

- Form I : Monoclinic, stable up to 200°C (melting point: 235–237°C) .

- Form II : Triclinic, hygroscopic, converts to Form I at 40% humidity .

- Synchrotron X-ray : Resolves weak diffraction signals (<5° 2θ) for metastable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.